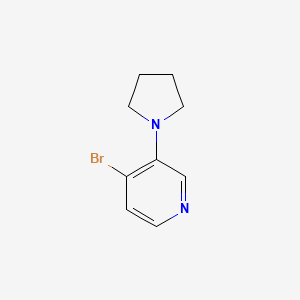

4-Bromo-3-(pyrrolidin-1-yl)pyridine

Description

Significance of Pyridine (B92270) Scaffolds in Synthetic Chemistry

Pyridine, a six-membered heterocyclic aromatic compound containing one nitrogen atom, and its derivatives are fundamental building blocks in organic chemistry. nih.gov The pyridine scaffold is a ubiquitous structural motif found in a wide array of natural products, including alkaloids like nicotine (B1678760) and vitamins such as niacin. nih.gov Its presence is also notable in numerous pharmaceutical agents, agrochemicals, and functional materials. rsc.orgnumberanalytics.com The unique electronic properties of the pyridine ring, arising from the electronegative nitrogen atom, make it susceptible to a variety of chemical transformations, including both electrophilic and nucleophilic substitution reactions. nih.gov This reactivity, coupled with the ability of the nitrogen atom to act as a ligand for metal catalysts, underscores the immense versatility of pyridine scaffolds in the construction of complex molecular architectures. nih.govyoutube.com

Overview of Substituted Pyridine Derivatives

The functionalization of the pyridine ring through the introduction of various substituents gives rise to a vast and diverse class of molecules with a wide spectrum of applications. nih.gov Methods for synthesizing substituted pyridines are numerous and continue to be an active area of research, with strategies ranging from classical condensation reactions to modern metal-catalyzed cross-coupling and cycloaddition reactions. nih.govorganic-chemistry.org The position and nature of the substituents on the pyridine ring profoundly influence its physical, chemical, and biological properties. nih.gov This modularity allows chemists to fine-tune the characteristics of pyridine derivatives for specific purposes, leading to their use in fields as varied as medicinal chemistry, materials science, and catalysis. dovepress.comresearchgate.net

Contextualization of Pyrrolidine-Substituted Bromopyridines in Organic Synthesis Research

Within the extensive family of substituted pyridines, those bearing both a bromine atom and a pyrrolidine (B122466) substituent represent a particularly interesting subclass for organic synthesis. The bromine atom serves as a versatile synthetic handle, enabling a wide range of cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig couplings, to form new carbon-carbon and carbon-heteroatom bonds. numberanalytics.com The pyrrolidine moiety, a saturated five-membered nitrogen-containing heterocycle, is also a significant pharmacophore found in many biologically active compounds and approved drugs. nih.govmdpi.com The combination of a reactive bromo group and a medicinally relevant pyrrolidine ring on a pyridine core makes pyrrolidine-substituted bromopyridines valuable intermediates for the synthesis of complex target molecules, particularly in the realm of drug discovery. The specific regioisomer, 4-Bromo-3-(pyrrolidin-1-yl)pyridine, offers a unique arrangement of these functional groups, presenting distinct opportunities for further chemical elaboration.

Chemical Profile of this compound

| Property | Value |

| Molecular Formula | C9H11BrN2 |

| Molecular Weight | 227.10 g/mol |

| CAS Number | 1563531-11-2 |

| MDL Number | MFCD26405304 |

| SMILES | C1CCN(C1)C2=C(C=NC=C2)Br |

| InChI | InChI=1S/C9H11BrN2/c10-8-7-11-4-3-9(8)12-5-1-2-6-12/h3-4,7H,1-2,5-6H2 |

| InChIKey | MBBBWYVLXDPSHM-UHFFFAOYSA-N |

Table 1: Chemical properties of this compound. Data sourced from available chemical supplier information. bldpharm.combldpharm.comuni.lu

Research Applications

The strategic placement of the bromo and pyrrolidinyl groups on the pyridine ring makes this compound a valuable building block in synthetic organic chemistry. The bromine atom at the 4-position is susceptible to various palladium-catalyzed cross-coupling reactions, allowing for the introduction of a wide range of substituents, including aryl, heteroaryl, and alkyl groups. The pyrrolidine group at the 3-position can influence the reactivity of the pyridine ring and can also serve as a key binding element in biologically active molecules.

For instance, compounds with a similar 3-amino-4-bromopyridine (B1272052) scaffold are utilized in the synthesis of kinase inhibitors. The bromo group can be displaced or used in coupling reactions to build more complex structures, while the amino group can form crucial hydrogen bonds with the target protein. While specific research citing the direct use of this compound is not extensively available in the public domain, its structural motifs are present in patented compounds and are analogous to intermediates used in the synthesis of biologically active molecules. For example, related pyrazolopyridine derivatives are being investigated as TRK inhibitors for cancer therapy. nih.gov

Structure

3D Structure

Properties

IUPAC Name |

4-bromo-3-pyrrolidin-1-ylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11BrN2/c10-8-3-4-11-7-9(8)12-5-1-2-6-12/h3-4,7H,1-2,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WXPGFUQBLZNEGB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C2=C(C=CN=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Elucidation of Reaction Mechanisms in Pyrrolidinylpyridine Synthesis and Transformations

Mechanistic Pathways of Nucleophilic Aromatic Substitution on Halopyridines

Nucleophilic aromatic substitution (SNAr) is a primary method for introducing the pyrrolidine (B122466) moiety onto a pyridine (B92270) ring. Unlike simple aryl halides, halopyridines are inherently activated towards nucleophilic attack due to the electron-withdrawing nature of the ring nitrogen.

The SNAr mechanism is a two-step process:

Addition of the Nucleophile: The reaction is initiated by the attack of the nucleophile (pyrrolidine) on the carbon atom bearing the leaving group (a halogen). libretexts.org This attack is most favorable at the positions ortho (C2, C6) and para (C4) to the pyridine nitrogen. youtube.comstackexchange.com The nitrogen atom effectively stabilizes the negative charge in the resulting intermediate through resonance. stackexchange.com This rate-determining step disrupts the aromaticity of the ring, forming a high-energy, negatively charged intermediate known as a Meisenheimer complex. libretexts.orgwikipedia.org

Elimination of the Leaving Group: In the second, typically faster step, the leaving group (e.g., bromide or chloride) is expelled, and the aromaticity of the pyridine ring is restored. libretexts.orgyoutube.com

In the context of synthesizing 4-Bromo-3-(pyrrolidin-1-yl)pyridine from a precursor like 3,4-dibromopyridine, the regioselectivity of the initial nucleophilic attack is critical. The C4 position is para to the ring nitrogen, making it a highly electrophilic site. The attack of pyrrolidine at C4 leads to a Meisenheimer complex where the negative charge is delocalized onto the electronegative nitrogen atom, a stabilizing feature. stackexchange.com The subsequent loss of the bromide ion from the C4 position yields the desired product. The reactivity of halopyridines in SNAr reactions often follows the order F > Cl ≈ Br > I, which is attributed to the high electronegativity of fluorine enhancing the electrophilicity of the carbon atom it is attached to, making the initial nucleophilic attack the rate-determining step. sci-hub.senih.gov

Computational studies on similar systems, such as the reaction of thiophene derivatives with pyrrolidine, support a stepwise pathway where the initial addition of pyrrolidine is followed by proton transfer and elimination of the leaving group. researchgate.netnih.gov In some cases, excess pyrrolidine can act as a catalyst for this proton transfer step. researchgate.netnih.gov

| Halopyridine Position | Leaving Group (Halogen) | General Reactivity Order | Mechanistic Rationale |

|---|---|---|---|

| 2- or 4- (ortho/para) | F, Cl, Br, I | F > Cl ≈ Br > I | The highly electronegative fluorine atom strongly polarizes the C-F bond, making the carbon highly electrophilic and accelerating the initial rate-determining nucleophilic attack. sci-hub.senih.gov |

| 3- (meta) | F, Cl, Br, I | Generally much less reactive | The negative charge of the Meisenheimer intermediate cannot be delocalized onto the ring nitrogen, resulting in lower stability and a higher activation barrier. stackexchange.com |

Pyridyne Intermediates and Regioselectivity in Substitution Reactions

An alternative to the SNAr mechanism, particularly for less activated halopyridines or when using very strong bases, is the elimination-addition pathway involving a pyridyne intermediate. wikipedia.org Pyridynes are highly reactive, neutral intermediates containing a formal triple bond within the pyridine ring. wikipedia.org The formation of this compound can be envisioned through the generation of a 3,4-pyridyne from a suitable precursor like 3-bromo-4-chloropyridine or 3,4-dibromopyridine.

The mechanism proceeds as follows:

Deprotonation: A strong base (e.g., sodium amide or a lithium reagent) abstracts a proton from a position adjacent to a halogen atom. In the case of a 3,4-dihalopyridine, deprotonation at C5 or C2 is possible.

Elimination: The resulting pyridyl anion rapidly eliminates a halide ion from the adjacent carbon, forming the strained triple bond of the 3,4-pyridyne intermediate. wikipedia.org

Nucleophilic Addition: The nucleophile (pyrrolidine) then adds to one of the two carbons of the pyridyne triple bond. This step is typically non-regioselective for an unsubstituted 3,4-pyridyne, leading to a mixture of 3- and 4-substituted products. nih.gov

Protonation: The resulting pyridyl anion is protonated by a proton source in the reaction mixture (such as the solvent or the conjugate acid of the base) to give the final product.

The key challenge in using pyridyne chemistry is controlling the regioselectivity of the nucleophilic addition. nih.govescholarship.org Recent studies have shown that substituents on the pyridine ring can influence the geometry of the pyridyne, a phenomenon described by the aryne distortion model. nih.govescholarship.org By introducing a substituent that perturbs the bond angles and lengths of the pyridyne triple bond, one carbon can be made more electrophilic than the other, thus directing the nucleophile to add at a specific position. escholarship.orgsigmaaldrich.com For instance, strategically placed halide or sulfamate groups can effectively control the regioselectivity of nucleophilic additions. escholarship.orgscispace.com This strategy allows for the synthesis of highly decorated pyridines that would be difficult to access otherwise. escholarship.orgchemistryviews.orgresearchgate.net

| Pyridyne Precursor | Key Feature | Observed Regioselectivity of Nucleophilic Attack | Governing Principle |

|---|---|---|---|

| Unsubstituted 3,4-Pyridyne | Symmetrical electronic nature | Poor; mixture of C3 and C4 addition products. nih.gov | Minor differences in the electrophilicity of C3 and C4. |

| Substituted 3,4-Pyridynes (e.g., with C2 or C5 directing groups) | Electron-withdrawing substituents | High; addition is directed to a specific carbon. escholarship.org | Aryne Distortion Model: Substituents alter the geometry and electronic structure of the pyridyne, making one carbon of the triple bond more susceptible to nucleophilic attack. nih.govescholarship.org |

Radical Coupling Mechanisms in Bromopyridine Functionalization

Radical-based functionalization offers a powerful alternative to traditional ionic pathways for modifying bromopyridines. These methods often proceed under mild conditions and exhibit excellent functional group tolerance. The core of these mechanisms involves the generation of a pyridyl radical from a bromopyridine precursor.

A common approach is photoredox catalysis, where a photocatalyst absorbs light and initiates a single-electron transfer (SET) process. nih.gov The mechanism for coupling a bromopyridine can be outlined as:

Generation of Pyridyl Radical: A photocatalyst, upon excitation by light, can reduce the bromopyridine via SET to form a radical anion. nih.gov This radical anion is unstable and rapidly undergoes fragmentation, cleaving the carbon-bromine bond to release a bromide ion and the desired pyridyl radical. nih.gov In some cases, the SET can be stimulated by purple light directly between a Grignard reagent and the bromopyridine, obviating the need for a transition metal catalyst. organic-chemistry.org

Radical Coupling: The generated pyridyl radical is a highly reactive intermediate that can engage in various coupling reactions. For instance, it can add to an alkene in an anti-Markovnikov fashion or participate in a radical-radical cross-coupling with another radical species, such as an α-amino radical. nih.govresearchgate.net

Completion of the Catalytic Cycle: The reaction pathway concludes with a step that regenerates the catalyst. This often involves a hydrogen atom transfer (HAT) from a suitable donor or a reductive/oxidative event to return the photocatalyst to its ground state. nih.gov

This radical approach provides a regioselective method for functionalization, as the radical is generated specifically at the position of the bromine atom. For a substrate like 3,4-dibromopyridine, selective reduction at the more electron-deficient C4 position can occur, leading to the formation of a 3-bromo-4-pyridyl radical, which can then be functionalized. nih.gov

Domino and Multicomponent Reaction Sequences

The synthesis of complex heterocyclic structures, including derivatives of pyrrolidinylpyridines, can be streamlined using domino (or cascade) and multicomponent reactions (MCRs). These strategies enhance synthetic efficiency by combining multiple bond-forming events in a single operation without isolating intermediates.

Domino Reactions: A domino reaction is a sequence where a single event triggers subsequent intramolecular or intermolecular transformations. For example, an initial nucleophilic substitution or coupling reaction on a bromopyridine could introduce a functional group that then spontaneously participates in a cyclization or rearrangement cascade to build a more complex, fused ring system.

Multicomponent Reactions (MCRs): MCRs involve the simultaneous or sequential reaction of three or more starting materials in a one-pot fashion to form a single product that incorporates substantial portions of all reactants. rsc.orgnih.gov While a direct MCR for this compound is not prominently described, the principles are applicable for generating its complex derivatives. For instance, a four-component reaction involving an amine, an acetylenedicarboxylate, isatin, and a nitrile can be used to construct complex spiro[indoline-pyridine] scaffolds. nih.govbeilstein-journals.org The mechanism of such reactions often involves the initial formation of a highly reactive intermediate, such as a Huisgen's 1,4-dipole from the reaction of an amine with an electron-deficient alkyne, which is then trapped by other components in the mixture. nih.govbeilstein-journals.org These one-pot procedures are highly convergent and atom-economical, offering rapid access to molecular diversity. rsc.orgnih.gov

Spectroscopic and Advanced Structural Elucidation Methodologies for Substituted Bromopyridines

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework. For 4-Bromo-3-(pyrrolidin-1-yl)pyridine, techniques such as ¹H NMR and ¹³C NMR are fundamental in confirming the connectivity and chemical environment of each atom.

Mass Spectrometry Techniques (ESI-MS, HR-MS) in Compound Identification

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. Electrospray Ionization (ESI) is a soft ionization technique suitable for polar molecules like this compound, often coupled with high-resolution mass spectrometry (HR-MS) for precise mass measurements.

The mass spectrum of this compound is characterized by a distinctive molecular ion peak pattern due to the presence of the bromine atom. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, which are in nearly a 1:1 natural abundance. chemguide.co.ukyoutube.com This results in two peaks of almost equal intensity in the mass spectrum for the molecular ion, [M]⁺ and [M+2]⁺, separated by two mass-to-charge units (m/z). chemguide.co.ukyoutube.com HR-MS can determine the mass of these ions with high accuracy, allowing for the calculation of the exact elemental formula. Fragmentation patterns observed in the MS/MS spectrum would provide further structural confirmation, with likely fragmentation pathways including the loss of the bromine atom and cleavage of the pyrrolidine (B122466) ring.

**Table 2: Predicted Mass Spectrometry Data for this compound (C₉H₁₁BrN₂) **

| Ion | Predicted m/z | Description |

|---|---|---|

| [M(⁷⁹Br)]⁺ | 226.01 | Molecular ion with ⁷⁹Br isotope |

| [M(⁸¹Br)]⁺ | 228.01 | Molecular ion with ⁸¹Br isotope (M+2) |

| [M-Br]⁺ | 147.09 | Fragment from loss of bromine atom |

| [M-C₂H₄]⁺ | 198.00 / 200.00 | Fragment from loss of ethylene from the pyrrolidine ring |

Vibrational Spectroscopy (FT-IR) for Functional Group Analysis

Fourier-Transform Infrared (FT-IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. acs.orgpw.edu.pl The FT-IR spectrum of this compound would display characteristic absorption bands corresponding to the vibrations of its specific bonds. cdnsciencepub.com

Key expected absorptions include C-H stretching vibrations for the aromatic pyridine (B92270) ring and the aliphatic pyrrolidine ring. The pyridine ring itself will show characteristic C=C and C=N stretching vibrations. Additionally, C-N stretching bands will be present, corresponding to the bond between the pyrrolidine nitrogen and the pyridine ring, as well as the C-N bonds within the pyrrolidine ring. The C-Br stretching vibration is expected to appear in the fingerprint region at lower wavenumbers.

Table 3: Predicted FT-IR Absorption Bands for this compound

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| Aromatic C-H Stretch | 3100 - 3000 | Medium |

| Aliphatic C-H Stretch | 2980 - 2850 | Medium-Strong |

| Pyridine Ring C=C, C=N Stretch | 1600 - 1450 | Strong |

| Aromatic C-N Stretch | 1350 - 1250 | Medium |

| C-Br Stretch | 800 - 600 | Medium-Strong |

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. wikipedia.org This technique provides accurate data on bond lengths, bond angles, and torsional angles, confirming the molecular geometry and stereochemistry. wikipedia.org

Table 4: Typical Crystallographic Parameters for Substituted Bromopyridines Values are representative and based on published crystal structures of analogous compounds.

| Parameter | Typical Value |

|---|---|

| Crystal System | Monoclinic or Orthorhombic |

| C(aromatic)-Br Bond Length | ~1.90 Å |

| C(aromatic)-N(pyrrolidine) Bond Length | ~1.38 Å |

| Pyridine Ring C-C Bond Length | 1.37 - 1.40 Å |

| Pyridine Ring C-N Bond Length | 1.33 - 1.35 Å |

Elemental Analysis for Stoichiometric Confirmation

Elemental analysis is a fundamental technique used to determine the mass percentages of the constituent elements (carbon, hydrogen, nitrogen, etc.) in a compound. This data is used to confirm the empirical formula, which can then be compared with the molecular formula determined by mass spectrometry to verify the compound's purity and identity. For this compound, with the molecular formula C₉H₁₁BrN₂, the theoretical elemental composition can be calculated precisely. Experimental values obtained from a synthesized sample should fall within a narrow margin of error (typically ±0.4%) of these theoretical values to confirm its stoichiometry.

**Table 5: Theoretical Elemental Composition of this compound (C₉H₁₁BrN₂) ** Based on a molecular weight of 227.10 g/mol.

| Element | Theoretical Mass Percentage (%) |

|---|---|

| Carbon (C) | 47.60% |

| Hydrogen (H) | 4.88% |

| Bromine (Br) | 35.19% |

| Nitrogen (N) | 12.33% |

Synthetic Transformations and Applications in Advanced Organic Synthesis Research

Role as Building Blocks for Complex Organic Molecules

The strategic positioning of the bromo and pyrrolidinyl groups on the pyridine (B92270) ring makes 4-bromo-3-(pyrrolidin-1-yl)pyridine a valuable building block for the synthesis of intricate organic molecules. The bromine atom at the 4-position is particularly amenable to a variety of cross-coupling reactions, which are fundamental transformations in modern organic chemistry for the formation of carbon-carbon and carbon-heteroatom bonds.

For instance, the bromine can be readily displaced or coupled with other organic fragments through well-established catalytic methods. This reactivity allows for the introduction of diverse substituents at this position, significantly increasing the molecular complexity. The pyrrolidine (B122466) group, on the other hand, influences the electronic properties of the pyridine ring and can also serve as a handle for further functionalization, albeit typically under different reaction conditions. This dual functionality is key to its utility in constructing complex molecular frameworks that are often sought after in drug discovery and materials science.

Derivatization via the Pyridine Nitrogen and Pyrrolidine Ring

Further diversification of the this compound scaffold can be achieved through reactions involving the pyridine nitrogen and the pyrrolidine ring. The lone pair of electrons on the pyridine nitrogen allows it to act as a nucleophile or a base, and it can be targeted for reactions such as N-oxidation or quaternization. These modifications can profoundly alter the electronic and steric properties of the molecule, which can be advantageous in tuning its reactivity or biological activity.

The pyrrolidine ring, while generally more stable, can also be a site for derivatization. Although less common, transformations of the C-H bonds of the pyrrolidine ring can be achieved using modern synthetic methodologies. These modifications can introduce new functional groups or stereocenters, further expanding the chemical space accessible from this starting material.

Strategies for Ligand Design and Functional Molecular Systems

In the realm of coordination chemistry and materials science, this compound is an attractive starting point for the design of novel ligands and functional molecular systems. The pyridine nitrogen atom is a classic coordination site for a wide range of metal ions. By strategically modifying the substituents on the pyridine ring, particularly through cross-coupling reactions at the 4-position, ligands with tailored electronic and steric properties can be synthesized.

These custom-designed ligands can then be used to create metal complexes with specific catalytic, photophysical, or magnetic properties. The ability to fine-tune the ligand framework allows for the development of functional molecular systems for applications such as catalysis, sensing, and molecular electronics. The bromine atom serves as a convenient handle for attaching the pyridine core to larger systems or surfaces, a key strategy in the construction of sophisticated molecular architectures.

Precursors for Advanced Material Intermediates

The reactivity of this compound makes it a valuable precursor for intermediates used in the synthesis of advanced materials. The bromo-substituted pyridine core can be incorporated into larger conjugated systems, which are the fundamental components of many organic electronic materials. Through reactions like Suzuki or Stille coupling, the bromine atom can be replaced with various aromatic or heteroaromatic units, extending the π-conjugation of the system.

These extended π-systems are often the basis for organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). The pyrrolidine group can also play a role in modulating the solid-state packing and thin-film morphology of these materials, which are critical factors for device performance. Thus, this compound provides a versatile platform for the synthesis of a wide range of intermediates for advanced materials.

Applications in Scaffold Diversification for Chemical Biology and Medicinal Chemistry Research

In the fields of chemical biology and medicinal chemistry, the concept of scaffold diversification is paramount for the discovery of new bioactive molecules. This compound serves as an excellent starting scaffold for such endeavors. The ability to perform a wide range of chemical transformations at the bromine position allows for the rapid generation of libraries of related compounds with diverse substituents.

This approach, often referred to as diversity-oriented synthesis, is crucial for exploring the structure-activity relationships (SAR) of a particular pharmacophore. By systematically varying the group at the 4-position, researchers can probe the binding pocket of a biological target and optimize the potency, selectivity, and pharmacokinetic properties of a lead compound. The pyridine and pyrrolidine moieties themselves are common features in many known drugs, making this scaffold a promising starting point for drug discovery programs.

Regioselective Functionalization for Structure-Reactivity Studies

The presence of multiple reactive sites on this compound makes the study of its regioselective functionalization a topic of significant interest for understanding structure-reactivity relationships. The interplay between the electron-donating pyrrolidine group and the electron-withdrawing nature of the pyridine nitrogen and the bromine atom creates a unique electronic landscape on the aromatic ring.

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 4-Bromo-3-(pyrrolidin-1-yl)pyridine, and how do reaction conditions influence yield and purity?

- Methodological Answer : Synthesis typically involves halogenation and substitution reactions. For example, brominated pyridine derivatives are often synthesized via nucleophilic aromatic substitution (SNAr) using pyrrolidine as a nucleophile. Reaction conditions (e.g., solvent polarity, temperature, and catalyst selection) significantly impact yield. In analogous compounds, yields ranged from 36% to 75% depending on purification methods (e.g., silica gel chromatography) and stoichiometric ratios of reactants . Optimization requires monitoring via TLC and iterative adjustment of reaction parameters.

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Critical for confirming substitution patterns. For example, in brominated pyrrolo[2,3-b]pyridines, NMR signals at δ 7.5–8.5 ppm (pyridine protons) and δ 3.0–3.5 ppm (pyrrolidine protons) are diagnostic .

- Mass Spectrometry : Validates molecular weight (e.g., [M+H]+ for C₉H₁₀BrN₂: calc. 241.0, obs. 241.1) .

- Elemental Analysis : Ensures purity (>98% as per HPLC data in similar compounds) .

Advanced Research Questions

Q. How do electronic and steric effects of the pyrrolidine and bromine substituents influence the reactivity of this compound in cross-coupling reactions?

- Methodological Answer :

- Electronic Effects : Bromine acts as a leaving group in Suzuki-Miyaura couplings, while the electron-rich pyrrolidine ring enhances nucleophilic aromatic substitution (SNAr) reactivity. DFT calculations on related bromopyridines show that substituents alter electron density at the pyridine ring, affecting catalytic turnover .

- Steric Effects : Pyrrolidine’s bulkiness may hinder coupling at the 3-position. Comparative studies with smaller substituents (e.g., methyl) show higher yields in Buchwald-Hartwig aminations .

- Data Contradiction : Some studies report lower yields in bulky systems due to steric hindrance, while others suggest improved regioselectivity .

Q. What computational models predict the binding affinity of this compound derivatives to biological targets (e.g., kinases)?

- Methodological Answer :

- Docking Studies : Use Schrödinger Suite or AutoDock Vina to model interactions with kinase ATP-binding pockets. For example, bromine’s hydrophobic interactions and pyrrolidine’s hydrogen-bonding potential are key variables .

- QSAR Models : Correlate substituent properties (e.g., Hammett σ values) with IC₅₀ data from kinase inhibition assays. A study on pyridine derivatives showed R² > 0.85 for pIC₅₀ vs. electronic descriptors .

Experimental Design & Data Analysis

Q. How can researchers resolve contradictory data on the stability of this compound under acidic conditions?

- Methodological Answer :

- Controlled Hydrolysis Experiments : Compare degradation rates in HCl (1M) vs. H₂SO₄ (1M) at 25°C. Monitor via HPLC for parent compound depletion. In analogous bromopyridines, stability varied by acid strength (e.g., t₁/₂ = 2 hrs in HCl vs. 8 hrs in H₂SO₄) .

- Mechanistic Insight : Bromine’s electron-withdrawing effect increases susceptibility to hydrolysis, but pyrrolidine’s electron donation may counteract this. Use ¹H NMR to track byproduct formation (e.g., debrominated species) .

Q. What strategies mitigate side reactions during functionalization of this compound?

- Methodological Answer :

- Protection/Deprotection : Temporarily protect pyrrolidine’s NH group with Boc anhydride to prevent unwanted nucleophilic side reactions .

- Catalytic Optimization : Screen Pd catalysts (e.g., Pd(OAc)₂ vs. PdCl₂) for coupling reactions. In Suzuki reactions, Pd(OAc)₂ increased yield from 45% to 72% in similar systems .

Structural and Mechanistic Insights

Q. How does the crystal structure of this compound inform its supramolecular interactions?

- Methodological Answer :

- X-ray Diffraction : Analyze π-π stacking (pyridine ring) and hydrogen bonding (pyrrolidine NH). For example, in pyridinium salts, halogen bonds between Br and adjacent pyridine N atoms stabilize crystal lattices .

- DFT Calculations : Simulate electrostatic potential surfaces to predict interaction sites. Bromine’s σ-hole often drives halogen bonding in co-crystals .

Safety and Handling

Q. What are the critical safety protocols for handling this compound in laboratory settings?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.